molecular formula C13H15F2N3O B11730926 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11730926
M. Wt: 267.27 g/mol
InChI Key: LVWRDXVYXVCUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is an organic compound with a complex structure that includes a pyrazole ring, a difluoroethyl group, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with formaldehyde and a phenol derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoroethyl group and pyrazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
  • 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Uniqueness

2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C13H15F2N3O

Molecular Weight

267.27 g/mol

IUPAC Name

2-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H15F2N3O/c14-13(15)9-18-6-5-11(17-18)8-16-7-10-3-1-2-4-12(10)19/h1-6,13,16,19H,7-9H2

InChI Key

LVWRDXVYXVCUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NN(C=C2)CC(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.